6-Bromo-1H-indol-3-yl acetate

Overview

Description

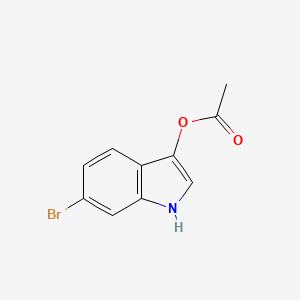

6-Bromo-1H-indol-3-yl acetate is a chemical compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. The compound this compound is characterized by the presence of a bromine atom at the 6th position of the indole ring and an acetate group at the 3rd position. This structural modification imparts unique chemical and biological properties to the compound .

Mechanism of Action

Target of Action

6-Bromo-1H-indol-3-yl acetate, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often the primary targets of the compound, and their role is typically to mediate the biological effects of the compound.

Mode of Action

The compound interacts with its targets primarily through binding interactions. The indole nucleus in the compound allows it to readily bind to these receptors . The resulting changes often involve alterations in the activity of the receptor, which can lead to various downstream effects.

Biochemical Pathways

Indole derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways, leading to diverse downstream effects.

Pharmacokinetics

The compound’s indole nucleus may enhance its bioavailability, as indole derivatives are known to be readily absorbed and distributed in the body .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of biological activities associated with indole derivatives . These effects could include alterations in cell signaling, gene expression, and metabolic activity, among others.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1H-indol-3-yl acetate typically involves the bromination of indole derivatives followed by acetylation. One common method includes the bromination of 1H-indole-3-acetic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The resulting 6-bromo-1H-indole-3-acetic acid is then acetylated using acetic anhydride in the presence of a base such as pyridine .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-1H-indol-3-yl acetate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles under suitable conditions.

Oxidation Reactions: The indole ring can be oxidized to form various oxidized derivatives.

Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the acetate group.

Common Reagents and Conditions:

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed:

- Substituted indole derivatives

- Oxidized indole derivatives

- Reduced indole derivatives

Scientific Research Applications

6-Bromo-1H-indol-3-yl acetate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals

Comparison with Similar Compounds

- 6-Chloro-1H-indol-3-yl acetate

- 6-Fluoro-1H-indol-3-yl acetate

- 6-Iodo-1H-indol-3-yl acetate

Comparison: 6-Bromo-1H-indol-3-yl acetate is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interaction with biological targets and its overall stability .

Biological Activity

6-Bromo-1H-indol-3-yl acetate is a compound with significant biological activity, primarily due to its indole structure, which is known for its diverse pharmacological properties. This article explores the various biological activities associated with this compound, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Overview of Biological Activities

The biological activities of this compound can be categorized into several key areas:

- Antimicrobial Activity : Indole derivatives, including this compound, exhibit notable antimicrobial properties against various pathogens. Studies have shown that compounds derived from indole can inhibit bacterial growth, particularly against strains such as Staphylococcus aureus and Pseudomonas aeruginosa .

- Anticancer Properties : Research indicates that this compound has cytotoxic effects on several human cancer cell lines, including HepG2 (liver cancer), HT-29 (colon cancer), and MCF-7 (breast cancer) . The mechanism involves inducing apoptosis and disrupting cell cycle progression in cancer cells.

- Anti-inflammatory Effects : The compound has been studied for its potential to modulate inflammatory pathways, thereby reducing inflammation in various models .

The mechanism of action for this compound involves several biochemical interactions:

- Receptor Binding : This compound binds with high affinity to multiple receptors, which may include those involved in inflammatory and cancer pathways. The indole nucleus facilitates these binding interactions .

- Biochemical Pathways : Indole derivatives are known to influence various biochemical pathways, including those related to oxidative stress and cellular signaling. They can act as antioxidants and may modulate the activity of enzymes involved in inflammation .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to the presence of the indole nucleus. This structure enhances bioavailability, allowing for effective therapeutic concentrations in biological systems .

Antimicrobial Studies

A study evaluated the antimicrobial efficacy of 6-bromoindole derivatives against resistant bacterial strains. The results indicated that modifications to the indole structure significantly enhanced antibacterial activity, with minimum inhibitory concentrations (MIC) demonstrating effectiveness at concentrations as low as 4 µg/mL against MSSA and MRSA .

Anticancer Evaluation

In vitro studies using the MTT assay revealed that this compound exhibited substantial cytotoxicity against human cancer cell lines. The compound was found to induce apoptosis through caspase activation and downregulation of anti-apoptotic proteins .

Comparative Analysis with Similar Compounds

| Compound | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | High | High | Moderate |

| 6-Chloro-1H-indol-3-yl acetate | Moderate | Moderate | Low |

| 6-Fluoro-1H-indol-3-yl acetate | Low | High | Moderate |

This table highlights the unique profile of this compound compared to its analogs. The presence of bromine contributes to its enhanced biological activities.

Properties

IUPAC Name |

(6-bromo-1H-indol-3-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-6(13)14-10-5-12-9-4-7(11)2-3-8(9)10/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNTDPDLGBFTITA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CNC2=C1C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60740632 | |

| Record name | 6-Bromo-1H-indol-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60740632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114306-17-1 | |

| Record name | 6-Bromo-1H-indol-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60740632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.